molecular formula C16H18N2O4S B5702027 N~1~-[4-(AMINOSULFONYL)PHENYL]-3-(4-METHOXYPHENYL)PROPANAMIDE

N~1~-[4-(AMINOSULFONYL)PHENYL]-3-(4-METHOXYPHENYL)PROPANAMIDE

Cat. No.: B5702027
M. Wt: 334.4 g/mol
InChI Key: NUWDTDUSEWJIGJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(AMINOSULFONYL)PHENYL]-3-(4-METHOXYPHENYL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of 4-aminobenzenesulfonamide with an appropriate reagent to introduce the sulfonamide group.

    Coupling with 4-Methoxyphenyl Group: The next step involves coupling the sulfonamide intermediate with 4-methoxyphenylpropanoic acid or its derivatives under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(AMINOSULFONYL)PHENYL]-3-(4-METHOXYPHENYL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N~1~-[4-(AMINOSULFONYL)PHENYL]-3-(4-METHOXYPHENYL)PROPANAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-[4-(AMINOSULFONYL)PHENYL]-3-(4-METHOXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking its activity. This inhibition can lead to various physiological effects, depending on the target enzyme and the biological context.

Comparison with Similar Compounds

N~1~-[4-(AMINOSULFONYL)PHENYL]-3-(4-METHOXYPHENYL)PROPANAMIDE can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of N1-[4-(AMINOSULFONYL)PHENYL]-3-(4-METHOXYPHENYL)PROPANAMIDE in terms of its specific structure and the resulting properties and applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-22-14-7-2-12(3-8-14)4-11-16(19)18-13-5-9-15(10-6-13)23(17,20)21/h2-3,5-10H,4,11H2,1H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWDTDUSEWJIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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